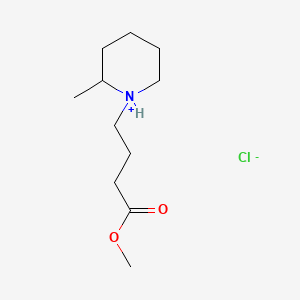
Methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride typically involves the esterification of butyric acid with methanol in the presence of an acid catalyst, followed by the reaction with 2-methylpiperidine . The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: A simpler ester with a fruity odor, used in flavorings and fragrances.
2-Methylpiperidine: A related piperidine derivative used in organic synthesis.
Butyric acid derivatives: Various esters and amides with different functional groups and applications.
Uniqueness
Methyl-gamma-(2-methylpiperidino)butyrate, hydrochloride is unique due to its combination of a piperidine ring and an ester functional group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
63867-22-1 |
|---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
methyl 4-(2-methylpiperidin-1-ium-1-yl)butanoate;chloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10-6-3-4-8-12(10)9-5-7-11(13)14-2;/h10H,3-9H2,1-2H3;1H |
InChI Key |
VTKCJOAQSIVBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC[NH+]1CCCC(=O)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



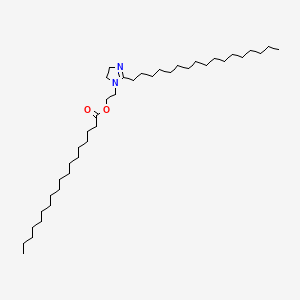

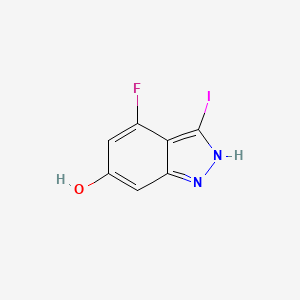
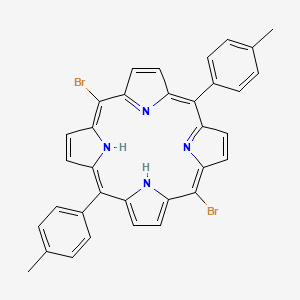
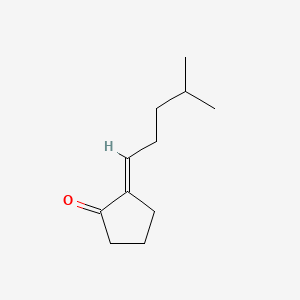


![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
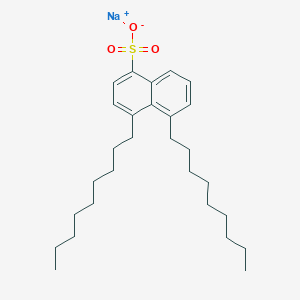
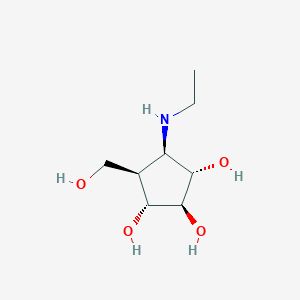

![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
